molecular formula C11H16N2O2 B13746393 Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester CAS No. 41116-23-8

Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester

Cat. No.: B13746393
CAS No.: 41116-23-8
M. Wt: 208.26 g/mol
InChI Key: UPNAYWDOKCELRE-UHFFFAOYSA-N
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Description

Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester (CAS: Not explicitly provided; systematic name: ethyl [4-(dimethylamino)phenyl]carbamate) is an organocarbamate derivative characterized by a dimethylamino substituent at the para position of the phenyl ring and an ethyl ester group. This compound belongs to a class of carbamates known for their bioactivity, particularly in cholinergic signaling and neuroprotection. Its structure combines a carbamate moiety with a tertiary amine, enabling interactions with enzymes like acetylcholinesterase (AChE) and receptors in the central nervous system .

Properties

CAS No.

41116-23-8

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl N-[4-(dimethylamino)phenyl]carbamate

InChI

InChI=1S/C11H16N2O2/c1-4-15-11(14)12-9-5-7-10(8-6-9)13(2)3/h5-8H,4H2,1-3H3,(H,12,14)

InChI Key

UPNAYWDOKCELRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)N(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester typically involves two main stages:

Method 1: Carbamate Formation via Carbamoyl Chloride

This classical approach involves the following steps:

  • Step 1: Preparation of 3-[1-(dimethylamino)ethyl]phenol (Intermediate V) through reductive amination of 3-hydroxyacetophenone with dimethylamine, often using formic acid and formaldehyde for dimethylation.
  • Step 2: Reaction of the phenolic intermediate with ethylmethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) and an organic solvent such as acetonitrile.
  • Step 3: Heating the reaction mixture to complete the carbamate formation.
  • Step 4: Isolation of the product by cooling, extraction with organic solvents, and concentration.

Reaction Conditions Summary:

Step Reagents/Conditions Solvent(s) Temperature Notes
Reductive amination 3-hydroxyacetophenone, dimethylamine, Raney Ni, NH3 Alcohol/water mixture Ambient to reflux Formation of 3-[1-(dimethylamino)ethyl]phenol
Carbamate formation Ethylmethylcarbamoyl chloride, base (e.g., TEA) Acetonitrile Heated till completion Carbamate ester formation
Work-up Cooling, extraction, concentration Organic solvents Ambient Isolation of crude product

This method is detailed in European Patent EP1856036B1 and involves careful control of reaction parameters to maximize yield and purity.

Method 2: Carbamate Formation via Carbonyl Diimidazole (CDI)

An alternative preparation involves the use of carbonyl diimidazole (CDI) to activate the phenolic intermediate:

  • Step 1: 3-(1-dimethylaminoethyl)phenol is reacted with CDI in an inert solvent such as dichloromethane under reflux for about 12 hours.
  • Step 2: After cooling, ethylmethylamine is added to the reaction mixture and stirred for 4–6 hours to form the carbamate.
  • Step 3: The reaction is quenched with water, followed by sequential washing with sodium hydroxide, dilute hydrochloric acid, and ammonia solution.
  • Step 4: Extraction with hexane and concentration yields the target carbamate compound.

Reaction Conditions Summary:

Step Reagents/Conditions Solvent(s) Temperature Notes
Activation of phenol 3-(1-dimethylaminoethyl)phenol + CDI Dichloromethane Reflux (~12 hours) Formation of imidazolyl carbamate intermediate
Carbamate formation Addition of ethylmethylamine Dichloromethane 5–10 °C, 4–6 hours Reaction to form carbamate ester
Work-up Quenching with water, washing with NaOH, HCl, NH3 Water, aqueous layers 10–15 °C Purification and isolation

This method offers a milder and more controlled pathway to the carbamate and is described in detail in the same patent document.

Method 3: Carbamoylimidazolium Salt Route

According to US Patent US7884121B2, a more recent and refined method involves:

  • Step 1: Conversion of N-ethyl-N-methylamine to a carbamoylimidazolium salt intermediate.
  • Step 2: Reaction of this salt with 3-[1-(dimethylamino)ethyl]phenol or its derivatives in an inert solvent at controlled temperature.
  • Step 3: Isolation of the carbamate product, which can be obtained in racemic or enantiomerically enriched forms.

This method allows for high stereochemical control and the formation of pharmaceutically acceptable salts such as the (S)-enantiomer hydrogen tartrate salt (Rivastigmine hydrogen tartrate).

Key Features:

Step Reagents/Conditions Solvent(s) Temperature Notes
Carbamoylimidazolium salt formation N-ethyl-N-methylamine + carbamoylimidazolium precursor Various inert solvents Controlled (ambient to reflux) Formation of reactive carbamoyl intermediate
Carbamate formation Reaction with phenolic compound Inert solvents Controlled temperature Stereoselective synthesis
Product isolation Crystallization or extraction Suitable solvents Ambient Purification and salt formation

This process is advantageous for industrial-scale synthesis due to its selectivity and scalability.

Comparative Summary Table of Preparation Methods

Method Key Reagents Solvent(s) Temperature Range Advantages Disadvantages
Carbamoyl Chloride Route Ethylmethylcarbamoyl chloride, base Acetonitrile, nitriles Ambient to heated Established, straightforward Use of corrosive carbamoyl chloride
Carbonyl Diimidazole (CDI) CDI, ethylmethylamine Dichloromethane Reflux, then cooled Mild conditions, less corrosive reagents Longer reaction times, multiple wash steps
Carbamoylimidazolium Salt Route Carbamoylimidazolium salt, phenol Various inert solvents Controlled ambient to reflux High stereochemical control, scalable More complex intermediate preparation

Research Findings and Notes

  • The carbamate formation step is generally performed under inert atmosphere to prevent moisture interference.
  • Bases used include triethylamine, pyridine, or inorganic bases such as sodium hydride depending on the method.
  • Solvents are selected for inertness and ability to dissolve both reactants and intermediates; common choices include tetrahydrofuran, dichloromethane, toluene, and acetonitrile.
  • Temperature control is critical, typically ranging from 0 °C to reflux temperatures depending on reaction kinetics.
  • Enantiomeric purity is important for pharmaceutical applications; methods that allow resolution or enantiomeric enrichment (e.g., via tartaric acid salts) are preferred.
  • Work-up procedures involve careful extraction, washing with aqueous acid/base, and crystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and ethanol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH)

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)

    Substitution: Electrophiles (e.g., nitric acid for nitration, sulfuric acid for sulfonation)

Major Products Formed

    Hydrolysis: Carbamic acid and ethanol

    Oxidation: N-oxide derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Carbamic acid derivatives are often utilized in the development of pharmaceuticals due to their ability to inhibit specific enzymes. Notably, compounds derived from carbamic acid have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. This inhibition can enhance analgesic effects and has implications for treating pain and anxiety disorders .

Case Study: URB597
URB597, a carbamate derivative, has shown significant efficacy in preclinical studies as an anxiolytic agent. In rodent models, URB597 administration resulted in reduced anxiety-like behaviors, demonstrating the therapeutic potential of carbamic acid derivatives in psychiatric disorders .

Agricultural Applications

Pesticide Development
Carbamic acids are integral to the formulation of various pesticides and herbicides. Their structure allows for the development of compounds that can effectively target pest species while minimizing toxicity to non-target organisms. For instance, certain carbamate insecticides act by inhibiting acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent pest mortality .

Data Table: Carbamate Pesticides

Compound NameTarget PestMechanism of ActionToxicity Level
CarbarylVarious insectsAcetylcholinesterase inhibitorModerate
MethomylLepidopteran pestsAcetylcholinesterase inhibitorHigh
PropoxurCockroachesAcetylcholinesterase inhibitorLow

Cosmetic Formulations

Skin Care Products
The stability and biocompatibility of carbamic acid derivatives make them suitable for use in cosmetic formulations. They are often incorporated into creams and lotions due to their moisturizing properties and ability to enhance skin penetration of active ingredients .

Case Study: Emulsion Formulation
A study investigated the use of carbamic acid derivatives in emulsion-based skin care products. The formulation demonstrated improved skin hydration and stability compared to traditional formulations. The inclusion of these compounds resulted in enhanced sensory properties, making them appealing for consumer products .

Industrial Applications

Chemical Intermediates
Carbamic acid derivatives serve as intermediates in the synthesis of various industrial chemicals. Their reactivity allows for the production of more complex molecules used in pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as acetylcholinesterase, by forming a covalent bond with the active site of the enzyme. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent physiological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Carbamates

Substituent Effects on Bioactivity

A series of alkyl/aryl carbamates with para-substituted basic groups were studied for physostigmine-like activity (AChE inhibition). Key findings include:

  • Ethyl vs. Methyl Esters : Ethyl carbamates generally exhibit weaker miotic and intestinal peristalsis-stimulating activity compared to methyl esters. For example, the dimethylcarbamic ester of 3-hydroxyphenyl-trimethylammonium methylsulfate showed miotic activity comparable to physostigmine, whereas the ethyl analog was less potent .
  • Quaternary Ammonium Salts : Derivatives with quaternary ammonium groups (e.g., 3-hydroxyphenyl-trimethylammonium methylsulfate esters) demonstrated enhanced activity over tertiary amine hydrochlorides, suggesting improved bioavailability or receptor binding .
Table 1: Comparative Bioactivity of Selected Carbamates
Compound Miotic Activity Intestinal Stimulation Toxicity Profile Reference
Ethyl [4-(dimethylamino)phenyl]carbamate Moderate Moderate Low to moderate
Methyl [4-(dimethylamino)phenyl]carbamate High High Higher toxicity
Rivastigmine (Ethylmethyl carbamate) High N/A Low (FDA-approved)
Piperazine-derived ethyl carbamate N/A N/A Neuroprotective

Solubility and Physicochemical Properties

Data from solubility studies indicate:

  • Ethyl Carbamates : Ethyl esters generally exhibit lower aqueous solubility compared to methyl esters. For instance, carbamic acid ethyl ester has a solubility of 204 mg/L, while methyl analogs (e.g., methyl carbamate) are more soluble due to shorter alkyl chains .
  • Substituent Effects: Introduction of polar groups (e.g., dimethylamino) improves solubility in organic solvents but may reduce metabolic stability .

Mechanistic Insights and Toxicity Profiles

Acetylcholinesterase Inhibition

Ethyl [4-(dimethylamino)phenyl]carbamate acts as a reversible AChE inhibitor, though less potent than rivastigmine (a carbamate with an ethylmethyl group and dimethylaminoethyl side chain). Rivastigmine’s clinical efficacy in Alzheimer’s disease underscores the importance of optimizing substituent geometry for target engagement .

Biological Activity

Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester, also known as a carbamate, is a compound with significant biological activity, particularly in the field of pharmacology. This article explores its mechanisms of action, biological effects, and applications in medicine, supported by relevant research findings and case studies.

Carbamate esters, such as [4-(dimethylamino)phenyl]-, ethyl ester, are characterized by their ability to interact with enzymes and receptors in biological systems. The primary mechanism involves the reversible inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By forming a stable carbamoylated intermediate with AChE, these compounds prolong the action of acetylcholine at cholinergic synapses, enhancing cholinergic signaling throughout the body .

Anticholinesterase Activity

The anticholinesterase activity of carbamate compounds has been extensively studied. Research indicates that they can significantly affect cholinergic transmission, which is crucial for various physiological functions including muscle contraction and cognitive processes. For instance, studies have shown that carbamates can lead to increased acetylcholine levels in synaptic clefts, resulting in enhanced neuromuscular transmission .

Toxicological Studies

Toxicological assessments have revealed that exposure to carbamic acid derivatives may lead to adverse effects such as leukopenia (decreased white blood cell count) and organ-specific toxicity. In animal studies, significant changes were observed in organ weights and histopathological lesions at high doses . For example, a study indicated that male and female rats exposed to high concentrations exhibited increased incidences of nephropathy and cardiomyopathy .

Case Studies

  • Neuropharmacological Applications : A study investigated the effects of carbamate compounds on cognitive functions in mice. The results indicated improved memory retention in subjects treated with low doses of carbamate compared to controls .
  • Antimicrobial Activity : Recent research explored the antimicrobial properties of carbamate derivatives against various pathogens. Compounds showed selective activity against Chlamydia species while exhibiting low toxicity towards human cells .
  • Pharmacokinetics : The pharmacokinetic profiles of carbamic acid derivatives suggest favorable absorption and distribution characteristics. Studies indicate that these compounds can be effectively delivered via oral or parenteral routes with minimal side effects when dosed appropriately .

Data Tables

Study Findings Concentration Effects Observed
Study 1Enhanced memory retentionLow dosesImproved cognitive function
Study 2Antimicrobial activity against ChlamydiaVariesSelective toxicity
Study 3Organ toxicity observedHigh dosesNephropathy, cardiomyopathy

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Carbamic Acid, [4-(Dimethylamino)phenyl]-, Ethyl Ester, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via condensation reactions involving ethyl carbamate derivatives and 4-(dimethylamino)benzaldehyde. A typical protocol involves refluxing 4-(dimethylamino)benzaldehyde with potassium hydroxide in ethanol to form intermediates, followed by esterification. Optimization may include adjusting reaction temperature (60–80°C), solvent polarity (ethanol vs. methanol), and catalyst concentration (e.g., KOH at 10–15 mol%) to enhance yield .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Precipitation via cooling the reaction mixture and subsequent suction filtration is commonly used. Washing with cold ethanol removes unreacted starting materials. Further purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization in ethanol improves purity (>95%) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : 1^1H NMR signals for the dimethylamino group appear as a singlet at δ 2.8–3.0 ppm, while the ethyl ester group shows a triplet at δ 1.2–1.4 ppm (CH3_3) and a quartet at δ 4.1–4.3 ppm (CH2_2) .
  • Mass Spectrometry : Molecular ion peaks at m/z 208–210 (M+^+) confirm the molecular weight (C11_{11}H16_{16}N2_2O2_2) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase achieve baseline separation (retention time ~8.5 min) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring or ester group) influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that electron-donating groups (e.g., dimethylamino) enhance receptor binding affinity. For example, replacing the ethyl ester with a methyl ester reduces hydrophobicity, decreasing cell membrane permeability. In vitro assays (e.g., calcium channel blocking in rabbit aorta) quantify activity (IC50_{50} values), with the ethyl ester derivative showing IC50_{50} = 0.3 µM, compared to 1.2 µM for methyl analogs .

Q. What pharmacological mechanisms are associated with this compound, and how are they validated experimentally?

  • Methodological Answer : The compound modulates hypoxia-induced permeability in epithelial cells via CB1 and TRPV1 receptors. Mechanistic validation involves:

  • Receptor Binding Assays : Competitive radioligand binding using [3^3H]nitrendipine to confirm dihydropyridine-like activity.
  • Electrophysiology : Patch-clamp studies on ion channels in CaCo-2 cells to assess calcium influx inhibition .

Q. How do environmental factors (pH, temperature, enzymes) affect the compound’s stability and degradation pathways?

  • Methodological Answer : Hydrolysis studies in buffered solutions (pH 2–10) reveal rapid degradation under alkaline conditions (t1/2_{1/2} = 2 h at pH 10) via ester bond cleavage. Enzymatic degradation by liver microsomes (CYP450 isoforms) produces 4-(dimethylamino)aniline as a primary metabolite. LC-MS/MS tracks degradation products using MRM transitions (208 → 165 for parent compound) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., 0.3 µM vs. 1.5 µM) often stem from assay conditions (e.g., depolarization buffer composition in aortic ring studies). Meta-analyses should standardize protocols (e.g., 80 mM KCl depolarization buffer) and validate results with orthogonal methods (e.g., fluorescence-based calcium imaging) .

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